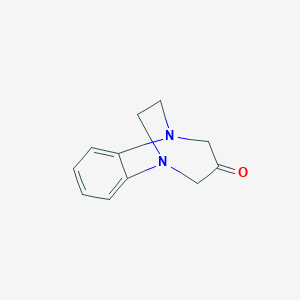

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one

説明

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one is a seven-membered heterocyclic compound featuring a fused benzene ring with two nitrogen atoms at positions 1 and 5, an ethano bridge, and a ketone group at position 3. This structural framework imparts unique electronic and steric properties, distinguishing it from classical 1,4-benzodiazepines. Its synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of derivatives like 4-[3’-(1”H-imidazol-1”-yl)phenyl]-8-(4’-iodophenyl)-7-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one (Compound 6), which is synthesized via iododestannylation under mild conditions .

準備方法

Condensation Reactions with o-Phenylenediamine Derivatives

Base-Catalyzed Cyclocondensation

The core structure of 1,5-benzodiazepines is typically formed via condensation of o-phenylenediamine (OPDA) with ketones. For ethano-bridged derivatives, cyclic ketones such as cyclohexanone are employed to induce ring closure. A study by Das et al. demonstrated that OPDA reacts with cyclohexanone in the presence of bromodimethyl sulfonium bromide under solvent-free conditions, yielding 2,3-dihydro-1H-1,5-benzodiazepines in 60–98% yields . This method is adaptable to 2H-1,5-ethano derivatives by modifying the ketone to incorporate an ethano bridge.

Acid-Catalyzed Methods

Brønsted acids like H-MCM-22 zeolite catalyze the condensation of OPDA with ketones in acetonitrile at room temperature, achieving 87% yield for 1,5-benzodiazepines within 60 minutes . The acidity of H-MCM-22 facilitates protonation of the ketone, enhancing electrophilicity and accelerating nucleophilic attack by OPDA . Similarly, sulfamic acid promotes the reaction under neat conditions, offering a 95% yield for analogous structures .

Cyclization Strategies for Ethano-Bridge Formation

Intramolecular Decarboxylation

A patent by US8557981B2 describes the synthesis of 4H-imidazo[1,5-a][1, benzodiazepines via decarboxylation of carboxylic acid intermediates . Applying this to 2H-1,5-ethano derivatives, the intermediate 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid undergoes thermal decarboxylation in high-boiling solvents like N-methylpyrrolidinone (NMP) at 195–205°C . This step eliminates CO₂, forming the ethano bridge with >90% purity .

Ultrasound- and Microwave-Assisted Cyclization

Green chemistry approaches utilize ultrasound irradiation to enhance cyclization efficiency. Guzen et al. reported a 92% yield for 1,5-benzodiazepines using ultrasound with acetic acid-functionalized silica (APTS) as a catalyst . Microwave irradiation further reduces reaction times to <30 minutes, as demonstrated by Sangshetti et al. using sulfanilic acid in ethanol .

Catalytic Systems and Solvent Optimization

Lewis Acid Catalysts

Zirconium oxychloride and InBr3 are effective Lewis acids for solvent-free syntheses. Baseer and Khan achieved 89% yield for 1,5-benzodiazepines by grinding OPDA, ketones, and ZrOCl₂ at room temperature . The mechanism involves coordination of the Lewis acid to the ketone’s carbonyl group, polarizing the C=O bond for nucleophilic attack .

Solvent Effects

Polar aprotic solvents like acetonitrile improve reaction rates due to their high dielectric constants. H-MCM-22-catalyzed reactions in acetonitrile complete within 1–3 hours . Conversely, aqueous systems with dodecyl sulfonic acid (DSA) enable eco-friendly syntheses, yielding 85–90% products after extraction with ethyl acetate .

Functionalization and Derivative Synthesis

Post-Cyclization Modifications

Hydroxyimino-1,5-benzodiazepines serve as precursors for oxadiazolo derivatives. Kosychova et al. treated thiolactams with hydroxylamine hydrochloride to form hydroxyimino intermediates, which were subsequently cyclized with ethyl chloroformate to yield tricyclic oxadiazolo[4,3-a] benzodiazepines . This method is adaptable to ethano-bridged analogs by selecting appropriate starting materials.

Halogenation and Cross-Coupling

Sharma et al. introduced bromine at the C3 position of 1,5-benzodiazepin-2-ones using N-bromosuccinimide (NBS), enabling Suzuki-Miyaura cross-coupling for aryl functionalization . Such strategies expand the structural diversity of ethano-bridged derivatives.

Comparative Analysis of Synthetic Routes

Table 1: Key Methods for 1,5-Benzodiazepine Synthesis

化学反応の分析

反応の種類

タニボルバクタム塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

β-ラクタマーゼの阻害: セリンβ-ラクタマーゼと可逆的な共有結合を形成し、メタロβ-ラクタマーゼの競合的阻害剤として作用します.

一般的な試薬と条件

生成される主な生成物

タニボルバクタム塩酸塩の反応から生成される主な生成物には、加水分解された誘導体と、特定の反応条件に応じて、さまざまな官能基化されたボロン酸が含まれます .

科学研究の応用

タニボルバクタム塩酸塩は、以下を含むいくつかの科学研究の応用があります。

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

Recent studies have demonstrated that derivatives of 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one exhibit significant antioxidant properties. A series of synthesized compounds were evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. Among these, specific derivatives showed promising results in reducing oxidative stress in neuronal cell lines, indicating their potential as neuroprotective agents against conditions like Parkinson's disease (PD) .

Neuroprotective Effects

The neuroprotective capabilities of these compounds were assessed through in vitro models of oxidative stress. Notably, certain derivatives were found to effectively reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential. This suggests that they may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative damage .

Pharmacological Applications

Antimicrobial Activity

The compound is being explored for its role as a β-lactamase inhibitor, which is crucial in combating antibiotic resistance. Its structural characteristics allow it to inhibit enzymes that bacteria use to neutralize β-lactam antibiotics. This application is particularly relevant in the development of new antibiotics that can effectively treat infections caused by resistant strains .

Potential Anti-Cancer Properties

Computational studies have indicated that derivatives may possess anti-neoplastic activity. They have been shown to follow Lipinski’s rule of five, suggesting favorable bioavailability and the potential for further development into anti-cancer therapies . The ability to act as substrates and inducers for cytochrome P-450 enzymes further highlights their significance in drug metabolism and interaction studies .

Case Study 1: Neuroprotection Against Oxidative Stress

In a study involving human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂), treatment with specific benzodiazepine derivatives resulted in reduced apoptosis and improved cell viability. These findings suggest their potential use in therapeutic strategies for neurodegenerative diseases .

Case Study 2: β-Lactamase Inhibition

Research has indicated that the compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting β-lactamase enzymes. This application is crucial for developing new treatments for infections caused by carbapenem-resistant Enterobacterales .

作用機序

タニボルバクタム塩酸塩は、2つの異なるメカニズムを通じてβ-ラクタマーゼを阻害することで効果を発揮します。

可逆的な共有結合阻害: これは、セリンβ-ラクタマーゼの活性部位セリン残基と可逆的な共有結合を形成し、長時間の阻害につながります.

競合的阻害: これは、メタロβ-ラクタマーゼの活性部位への結合について、β-ラクタム系抗生物質と競合し、それによって抗生物質の加水分解を防ぎます.

タニボルバクタム塩酸塩の分子標的は、アンブラークラスA、B、C、およびD酵素などのさまざまなクラスのβ-ラクタマーゼが含まれます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The ethano-bridged 1,5-benzodiazepinone is compared below with three key analogues: 1,4-benzodiazepines, 2H-1,4-benzoxazin-3(4H)-ones, and 2H-1,4-benzothiazin-3(4H)-ones.

Key Observations :

- Ethano Bridge vs. Benzoxazinones and benzothiazinones, with O/S atoms, exhibit distinct electronic profiles influencing their antimicrobial target interactions .

- Substituent Effects: Propanolamine moieties in benzoxazinones enhance antifungal activity by promoting hydrogen bonding with microbial enzymes , while cyclopropylamino groups in benzothiazinones improve antitubercular potency via hydrophobic interactions .

Structure-Activity Relationships (SAR) :

- Antifungal Potency: Benzoxazinones with propanolamine side chains show superior activity against Candida spp. compared to the ethano-bridged benzodiazepinone, likely due to enhanced solubility and target binding .

- Antitubercular Specificity: Benzothiazinones with cyclopropylamino substituents exhibit nanomolar activity against M. tuberculosis, attributed to covalent inhibition of decaprenylphosphoryl-β-D-ribose oxidase .

Pharmacological Potential

- This compound: Preliminary data suggest utility in antifungal therapy, but toxicity profiles remain uncharacterized .

- Benzoxazinones: Advanced to preclinical trials as broad-spectrum agrochemicals and antimicrobials .

- Benzothiazinones: Clinical candidates for tuberculosis (e.g., BTZ043) highlight their therapeutic promise .

生物活性

2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one, also known as 1,5-benzodiazepin-2(3H)-one, is a compound belonging to the benzodiazepine family. This class of compounds is primarily recognized for its psychoactive properties, but recent studies have highlighted their potential in various biological activities, particularly in neuroprotection and antioxidant effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C11H12N2O

- CAS Number : 140845-45-0

- Molecular Weight : 188.23 g/mol

Biological Activity Overview

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant biological activities, including antioxidant and neuroprotective effects. The following sections summarize key findings related to the biological activity of this compound.

Antioxidant Activity

A study evaluated a series of benzodiazepine derivatives for their antioxidant properties using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicated that certain derivatives demonstrated superior antioxidant activity compared to curcumin, a well-known antioxidant. Notably, compounds derived from 1,5-benzodiazepin-2(3H)-ones showed a significant reduction in lipid peroxidation levels and enhanced intracellular glutathione levels under oxidative stress conditions .

Neuroprotective Effects

The neuroprotective potential of this compound was assessed in neuronal cell lines exposed to oxidative stress. Key findings include:

- Cell Lines Used : SH-SY5Y (human neuroblastoma) and HepG2 (human hepatoma).

- Mechanism : The tested compounds reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential (ΔΨm).

The most effective derivatives were found to significantly lower apoptosis markers such as caspase-3 levels in SH-SY5Y cells subjected to hydrogen peroxide-induced stress .

Case Studies

Research involving the synthesis and evaluation of various benzodiazepine derivatives has provided insights into their therapeutic potential:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 18 | Neuroprotection | 18.0 | Showed significant reduction in MDA levels |

| Compound 20 | Neuroprotection | 20.5 | Improved GSH levels under oxidative stress |

| Curcumin | Control | 25.0 | Standard for comparison |

These findings suggest that specific structural modifications in benzodiazepine derivatives can enhance their biological activity and therapeutic applicability .

Cytotoxicity Studies

Cytotoxicity assessments were performed on normal (HEK293) and cancerous (HeLa, U87) cell lines. The results indicated that while some compounds exhibited cytotoxic effects on cancer cells (IC50 values ranging from 97.3 µM to over 200 µM), they maintained a higher selectivity for cancerous cells compared to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2H-1,5-benzodiazepin-3(4H)-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic or catalytic conditions. For example, substituted benzodiazepines are synthesized via a one-pot reaction using acetic acid as a catalyst, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours). Solvent selection (e.g., ethanol or toluene) and stoichiometric ratios (1:1.2 amine:carbonyl) are critical for minimizing byproducts .

Q. How is the crystal structure of 2H-1,5-benzodiazepin-3(4H)-one derivatives characterized, and what structural insights are gained?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–N: 1.32–1.38 Å, C–O: 1.22–1.26 Å) and dihedral angles between the benzodiazepine ring and substituents. For instance, studies on 4-phenyl derivatives reveal planar benzodiazepine cores with substituent orientation influencing π-π stacking interactions .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the structure-activity relationship (SAR) of 2H-1,5-benzodiazepin-3(4H)-one derivatives in neurological targets?

- Methodological Answer : SAR studies combine synthetic modification (e.g., introducing electron-withdrawing groups at the 4-position) with in vitro assays. For example:

- Enzyme Inhibition : Acetylcholinesterase (AChE) inhibition is tested using Ellman’s assay, with IC50 values calculated from dose-response curves.

- Receptor Binding : Radioligand displacement assays (e.g., GABAA receptor binding) quantify affinity (Ki) using tritiated diazepam as a reference .

Q. How do molecular docking and dynamics simulations enhance understanding of benzodiazepine interactions with biological targets?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) predict binding poses in AChE or GABAA receptors by simulating ligand-receptor interactions. Key steps include:

- Protein Preparation : Retrieve target structures from PDB (e.g., 4EY7 for AChE).

- Grid Setup : Define active sites (e.g., catalytic triad of AChE).

- Scoring : Analyze binding energy (ΔG) and hydrogen-bond networks. Molecular dynamics (MD) simulations (e.g., GROMACS) further validate stability over 100-ns trajectories .

Q. Key Notes

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional methods .

- Analytical Pitfalls : HPLC purity thresholds (>98%) are critical for pharmacological studies to exclude confounding effects from impurities .

- Contradictions : Some studies report conflicting SAR trends for electron-donating groups; further validation using isogenic receptor models is recommended .

特性

IUPAC Name |

1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCFBXNVPYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(=O)CN1C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342583 | |

| Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140845-45-0 | |

| Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。